4,4-Dimethyl-3-oxo-pentanal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

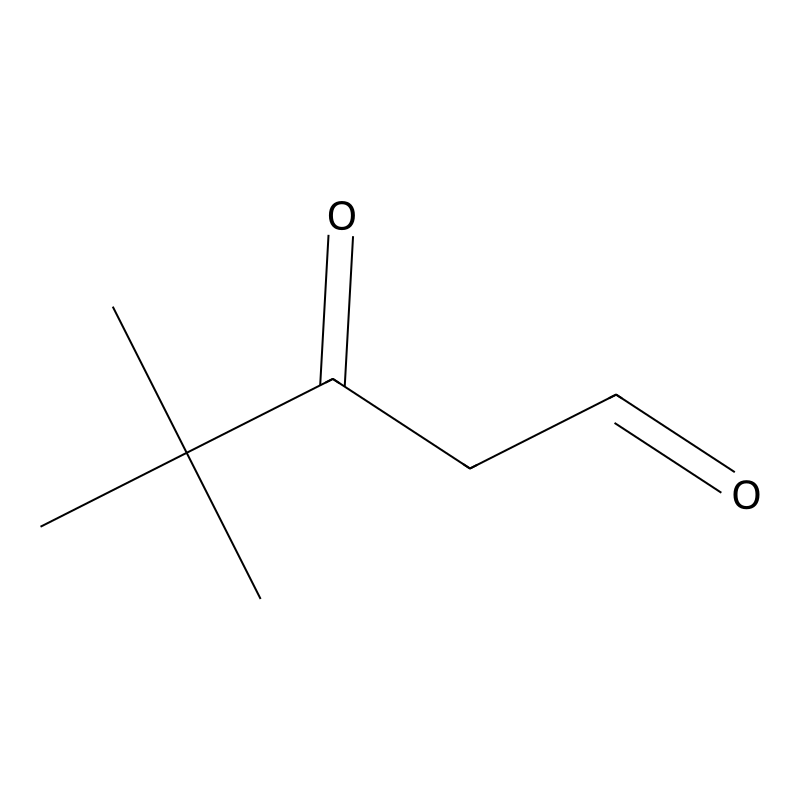

4,4-Dimethyl-3-oxo-pentanal, also known as 4,4-dimethyl-3-oxovaleraldehyde, is an organic compound with the molecular formula C7H12O2. This compound features a unique structure characterized by two methyl groups attached to the fourth carbon and a keto group at the third carbon. Its distinct structural attributes contribute to its reactivity, making it valuable in various chemical syntheses and industrial applications .

Several synthesis routes for 4,4-dimethyl-3-oxo-pentanal exist:

- From Pinacolone and Isopentyl Formate: This method involves the reaction of pinacolone with isopentyl formate under specific conditions to yield 4,4-dimethyl-3-oxo-pentanal.

- Alternative Synthetic Routes: Other methods may include variations in starting materials or reaction conditions that lead to similar products .

4,4-Dimethyl-3-oxo-pentanal finds applications in various fields:

- Organic Synthesis: It serves as an intermediate in synthesizing other organic compounds due to its unique functional groups.

- Pharmaceuticals: Its reactivity allows it to be utilized in the development of pharmaceuticals and agrochemicals.

- Biochemical Research: The compound's interactions with enzymes make it valuable for studying metabolic pathways and enzyme kinetics .

Research indicates that 4,4-dimethyl-3-oxo-pentanal interacts significantly with various enzymes. These interactions can lead to alterations in metabolic pathways, influencing both the synthesis of metabolites and their subsequent biological activities. Such studies are crucial for understanding its role in biochemical processes and potential therapeutic applications .

Similar CompoundsCompound Name Structural Features 4-Methyl-3-oxo-pentanal Contains one methyl group at the fourth carbon 3-Oxo-pentanal Lacks methyl groups at the fourth carbon 4,4-Dimethyl-3-hydroxy-pentanal The keto group is reduced to a hydroxyl group

Uniqueness

| Compound Name | Structural Features |

|---|---|

| 4-Methyl-3-oxo-pentanal | Contains one methyl group at the fourth carbon |

| 3-Oxo-pentanal | Lacks methyl groups at the fourth carbon |

| 4,4-Dimethyl-3-hydroxy-pentanal | The keto group is reduced to a hydroxyl group |

What sets 4,4-dimethyl-3-oxo-pentanal apart from its analogs is its combination of both an aldehyde and a keto group along with two methyl groups. This unique combination provides steric hindrance and diverse reactivity patterns not found in its simpler counterparts, making it a versatile intermediate in organic synthesis .